
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.
Mecanismo De Acción
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit angiogenesis and to have anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide in lab experiments is its high specificity for EGFR, which allows for more precise targeting of this pathway. However, one limitation is that it can be difficult to achieve sufficient inhibition of EGFR activity without causing toxicity to the cells.
Direcciones Futuras
There are many potential future directions for research on 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. One area of interest is in the development of more potent and selective EGFR inhibitors based on the structure of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. Another area of interest is in the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a tool to study the role of EGFR in various disease states, such as cancer and neurodegenerative diseases. Finally, there is also potential for the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a therapeutic agent in the treatment of these diseases.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide involves a multi-step process starting from 3-nitroaniline. The first step involves the conversion of 3-nitroaniline to 3-nitroacetanilide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and methoxybenzamide to yield 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research, as EGFR is known to be overexpressed in many types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used as a tool to study the role of EGFR in cancer progression.
Propiedades
IUPAC Name |
4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYORNKQKPDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
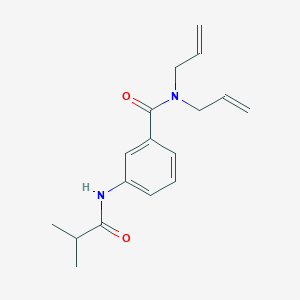
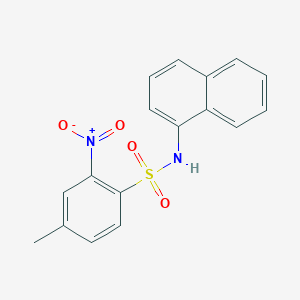
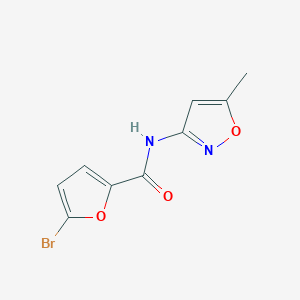

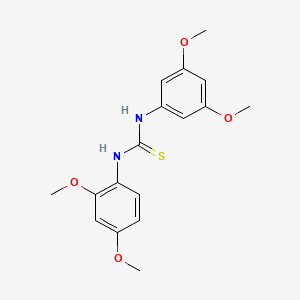
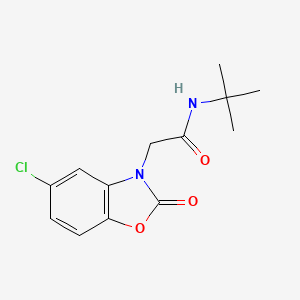
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
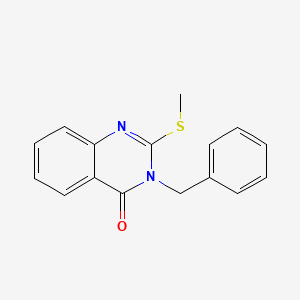
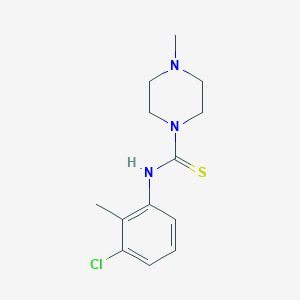

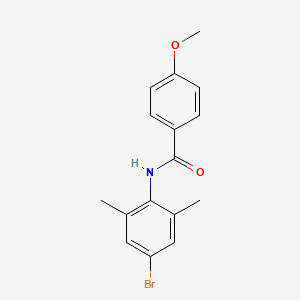
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)